Lipophilicity (LogP) Differentiation Versus the Regioisomeric 1-(2-Methoxypropyl) Analog
The target compound 1-(1-methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine exhibits a computed LogP of 0.98, which is 0.17 log units higher than its regioisomer 1-(2-methoxypropyl)-4-methyl-1H-pyrazol-3-amine (LogP 0.81). Both compounds share identical molecular formula (C₈H₁₅N₃O), molecular weight (169.22 Da), and TPSA (53.07 Ų), isolating the side-chain attachment topology as the sole driver of this lipophilicity difference . This represents a direct head-to-head comparison between two commercially available regioisomers that differ only in the point of methoxy substitution and attachment on the propyl chain.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.98112 |
| Comparator Or Baseline | 1-(2-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine (CAS 1565706-16-2): LogP = 0.80862 |
| Quantified Difference | ΔLogP = +0.17 (21% higher lipophilicity for the target compound) |
| Conditions | Computed LogP using vendor-consistent algorithm (Leyan computed properties); both compounds measured under identical computational methodology. |
Why This Matters
A ΔLogP of 0.17 is large enough to influence ligand efficiency indices, predicted intestinal absorption, and CNS MPO scores, making the target compound the preferred choice when higher membrane permeability is desired without altering TPSA.
